2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholino group and the ethylaminoethanol side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 2-(ethyl(1-methyl-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- 2-(ethyl(1-methyl-4-pyrrolidino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Uniqueness
What sets 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.
Properties
IUPAC Name |
2-[ethyl-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-3-19(4-7-21)14-16-12-11(10-15-18(12)2)13(17-14)20-5-8-22-9-6-20/h10,21H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJTVIIMZACDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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